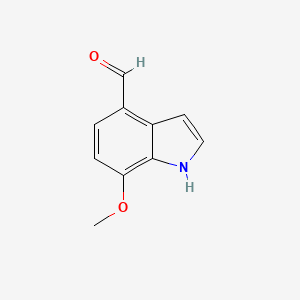

7-methoxy-1H-indole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-3-2-7(6-12)8-4-5-11-10(8)9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTSWAZOARMHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290631 | |

| Record name | 7-Methoxy-1H-indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-16-9 | |

| Record name | 7-Methoxy-1H-indole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85598-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-1H-indole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1h Indole 4 Carbaldehyde

Classical Approaches for Indole-4-carbaldehyde Scaffolds

The traditional synthesis of indole-4-carbaldehydes is rooted in fundamental organic reactions that have been refined over decades. These methods often involve multi-step sequences and focus on achieving the desired substitution pattern on the indole (B1671886) core.

Regioselective Formylation Strategies

Introducing a formyl (-CHO) group at the C4 position of the indole ring is a significant challenge due to the intrinsic electronic properties of the indole nucleus, which favor electrophilic substitution at the C3 position. nih.gov Chemists have therefore developed specific strategies to achieve the desired C4 regioselectivity.

One of the most common methods for formylating indoles is the Vilsmeier-Haack reaction . acs.orgorgsyn.org This reaction typically uses a mixture of phosphorus oxychloride and a disubstituted formamide, such as dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. orgsyn.org While this reaction strongly favors the C3 position in unsubstituted indoles, pre-existing substituents or the use of directing groups can steer the formylation to other positions. For instance, a modified Vilsmeier-Haack reaction applied to 1H-indol-4-carboxylic acid methyl ester successfully yields the 3-formyl-1H-indol-4-carboxylic acid methyl ester, demonstrating how an existing C4 substituent directs formylation to the adjacent C3 position as a step toward more complex scaffolds. nih.gov

Another classical method is the Duff reaction , which involves the formylation of activated aromatic compounds using hexamethylenetetramine. acs.org However, its application to indole scaffolds can be limited by harsh conditions and moderate yields.

More advanced strategies involve the use of a directing group attached to the indole nitrogen. This group can coordinate to a metal catalyst, bringing it into proximity with the C4-hydrogen and enabling a site-specific C-H activation and functionalization. A ruthenium-catalyzed reaction, for example, has been shown to achieve highly regioselective functionalization at the C-4 position by using the aldehyde group itself as a directing group under mild, open-flask conditions. nih.gov

Convergent and Divergent Synthetic Routes

The construction of the 7-methoxy-1H-indole-4-carbaldehyde scaffold can be approached through different strategic plans, broadly categorized as convergent or divergent.

A divergent synthesis begins with a common indole precursor, which is then elaborated in various ways to produce a range of different target molecules. Many classical named reactions like the Fischer, Bartoli, Julia, and Gassman indole syntheses can be part of a divergent approach, where a core indole is first synthesized and then functionalized. researchgate.netrsc.org For example, one could synthesize 7-methoxy-1H-indole and then explore various methods to introduce the carbaldehyde at the C4 position.

Conversely, a convergent synthesis involves preparing different fragments of the molecule separately and then joining them together in the final stages. rsc.org This approach is often more efficient for complex molecules. Multicomponent reactions (MCRs) are a prime example of a convergent strategy, where three or more reactants combine in a single operation to form the product, incorporating most or all of the atoms from the starting materials. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization exemplifies a convergent approach to assemble the indole core itself. rsc.org

Multi-Step Synthesis from Precursors

Building the target molecule from simple, commercially available precursors is the hallmark of traditional organic synthesis. The synthesis of this compound or its close analogues often requires a carefully planned sequence of reactions.

A plausible multi-step synthesis could start from a substituted aniline. For example, a general route to a related compound, 1-methyl-1H-indole-4-carbaldehyde, involves taking the pre-formed indole, reacting it with methylamine (B109427) to form an imine, which is then reduced using sodium borohydride (B1222165).

Another documented route begins with 4-Amino-3-methoxybenzoic acid . This precursor undergoes a six-step reaction sequence, including reactions with thionyl chloride, bis(pyridine)iodonium(I) tetrafluoroborate, and copper iodide-catalyzed cyclization, to ultimately yield 7-methoxy-1H-indole. chemicalbook.com A subsequent formylation step would be required to install the C4-carbaldehyde.

A more direct pathway to a functionalized C4-indole starts with 1H-indol-4-carboxylic acid methyl ester (8) . This compound undergoes a Vilsmeier-Haack reaction to produce 3-formyl-1H-indol-4-carboxylic acid methyl ester (9) in high yield, which can then be used in subsequent steps. nih.gov

| Reaction | Starting Material | Key Reagents | Product | Yield | Reference |

| Vilsmeier-Haack Formylation | Indole | Phosphorus oxychloride, Dimethylformamide | Indole-3-aldehyde | 97% | orgsyn.org |

| Reductive Amination | 1-Methyl-1H-indole-4-carbaldehyde | Methylamine, Sodium borohydride | N-methyl(1-methyl-1H-indol-4-yl)methanamine | 92% | |

| Vilsmeier-Haack on C4-Ester | 1H-indol-4-carboxylic acid methyl ester | Phosphorus oxychloride, Dimethylformamide | 3-formyl-1H-indol-4-carboxylic acid methyl ester | 82% | nih.gov |

Modern and Green Chemistry Advancements in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, modern synthetic chemistry has emphasized the development of "green" methodologies. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Application of Environmentally Benign Solvents and Catalysts

A major focus of green chemistry is replacing traditional volatile organic solvents with more environmentally friendly alternatives.

Benign Solvents : Water and ethanol (B145695) are highly desirable green solvents. rsc.org Innovative syntheses of indole derivatives have been developed that proceed efficiently in aqueous media or ethanol, eliminating the need for hazardous chlorinated solvents. rsc.orgtandfonline.com

Ionic Liquids and Deep Eutectic Solvents (DES) : Ionic liquids, which are salts with low melting points, can act as both the solvent and catalyst, and are often recyclable. mdpi.com Similarly, Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and oxalic acid, provide an effective and biodegradable medium for synthesizing complex heterocyclic systems like spirooxindoles. mdpi.comnih.gov

Solid Acid Catalysts : To simplify product purification and catalyst reuse, solid acid catalysts have been employed. Materials like K-10 montmorillonite (B579905) clay and silica (B1680970) can effectively catalyze reactions such as the alkylation of indoles under solvent-free conditions. nih.gov These catalysts are inexpensive, environmentally benign, and can often be recovered and reused multiple times without significant loss of activity. nih.gov

| Green Approach | Example Catalyst/Solvent | Reaction Type | Advantages | Reference |

| Benign Solvent | Ethanol | Multicomponent Indole Synthesis | No metal catalyst, mild conditions, broadly available | rsc.org |

| Deep Eutectic Solvent | Choline chloride-oxalic acid | Spirooxindole Synthesis | Recyclable, non-toxic, biodegradable catalyst/solvent | nih.gov |

| Solid Acid Catalyst | K-10 Montmorillonite | Friedel-Crafts Alkylation | Solvent-free, recyclable catalyst, moderate temperature | nih.gov |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products. tandfonline.comorganic-chemistry.orgactascientific.com

The Bischler indole synthesis , a classical method, has been adapted to a microwave-assisted, solvent-free protocol. The solid-state reaction between anilines and phenacyl bromides, followed by a brief period of microwave irradiation (45-60 seconds), provides 2-arylindoles in good yields without the need for organic solvents. organic-chemistry.org

Similarly, the synthesis of 4-Hydroxy Indole , a key intermediate for the drug Pindolol, has been achieved via a microwave-assisted dehydrogenative aromatization. actascientific.com The entire process is completed in minutes, showcasing a significant saving in time and energy compared to conventional heating methods. actascientific.com Microwave assistance is also employed in multi-step syntheses; for example, the reaction of an indole precursor with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can be accelerated using microwave irradiation to form a key intermediate. nih.gov

These modern techniques, particularly when combined with the use of green solvents and catalysts, represent the forefront of efficient and sustainable synthesis of this compound and other valuable indole derivatives. nih.govmdpi.com

Chemical Reactivity and Transformation of 7 Methoxy 1h Indole 4 Carbaldehyde

Reactivity of the Carbaldehyde Functional Group

The aldehyde functionality in 7-methoxy-1H-indole-4-carbaldehyde is a primary site for a variety of chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the adjacent hydrogen atom can be either oxidized or reduced.

Nucleophilic Addition Reactions

The carbonyl carbon of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. For instance, organometallic reagents like Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols. Similarly, cyanide ions can add to form cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and other derivatives.

While specific studies on the nucleophilic addition to this compound are not extensively detailed in the provided results, the general reactivity of indole (B1671886) aldehydes suggests that these reactions would proceed as expected. The electron-donating nature of the methoxy (B1213986) group might slightly reduce the electrophilicity of the aldehyde, but it is not expected to inhibit these fundamental transformations.

Condensation Reactions, Including Schiff Base Formation

The carbaldehyde group readily participates in condensation reactions with primary amines and other nitrogen-containing nucleophiles to form imines, commonly known as Schiff bases. acs.orggoogle.comajchem-b.com These reactions are typically catalyzed by acid or base and involve the initial formation of a hemiaminal intermediate, followed by dehydration to yield the C=N double bond.

The formation of Schiff bases from indole aldehydes is a well-established synthetic strategy. google.comuodiyala.edu.iq For example, indole-3-carboxaldehyde (B46971) and its derivatives react with various primary amines to yield a diverse array of Schiff bases. google.com These reactions are often carried out by refluxing the reactants in a suitable solvent, sometimes with the aid of a catalyst like piperidine. acs.org The resulting Schiff bases are valuable compounds in their own right, exhibiting a range of biological activities and serving as ligands in coordination chemistry. ajchem-b.comuodiyala.edu.iq

A study on the synthesis of Schiff bases from a related benzofuran (B130515) carboxaldehyde highlights the condensation with various amines and hydrazides. researchgate.net This further supports the expected reactivity of this compound in similar condensation reactions.

Table 1: Examples of Condensation Reactions with Indole Aldehydes

| Indole Aldehyde Derivative | Amine/Nucleophile | Product Type | Reference |

| Indole-3-carboxaldehyde | Benzidine | Bis-Schiff Base | google.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Various Aromatic Amines | Schiff Base | acs.org |

| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carboxaldehyde | Amines and Hydrazides | Schiff Base | researchgate.net |

| 1H-Indole-2-carbaldehyde | Various Amine Derivatives | Schiff Base | ajchem-b.com |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The resulting 7-methoxy-1H-indole-4-carboxylic acid is a valuable synthetic intermediate.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (7-methoxy-1H-indol-4-yl)methanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The choice of reducing agent can be critical to avoid unwanted side reactions, particularly on the indole nucleus.

For instance, the reduction of indole-3-carboxaldehyde to the corresponding alcohol is a common transformation. Similarly, the reduction of the nitro group in a related indole derivative can be achieved without affecting other functional groups under specific conditions.

Reactivity of the Indole Nucleus

The indole ring system in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The nitrogen atom in the pyrrole (B145914) ring can also be derivatized.

Electrophilic Aromatic Substitution Patterns on the 7-Methoxy-1H-indole System

The indole nucleus generally undergoes electrophilic aromatic substitution preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. ic.ac.uk However, in 4-substituted indoles like the title compound, the C3 position is blocked.

The directing effects of the existing substituents, the methoxy group at C7 and the carbaldehyde at C4, will govern the position of further electrophilic attack. The methoxy group is a strong activating group and an ortho-, para-director. The carbaldehyde group is a deactivating group and a meta-director. In the 7-methoxy-1H-indole system, the methoxy group would strongly activate the C6 and C2 positions for electrophilic attack. The influence of the deactivating carbaldehyde group at C4 would primarily be felt at the adjacent C3 and C5 positions.

Therefore, electrophilic substitution on this compound is expected to occur at the C6 or C2 position, with the C6 position being potentially more favored due to less steric hindrance. This is consistent with the general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. libretexts.org

N-Substitution and Derivatization at the Indole Nitrogen

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-substitution and derivatization. This is a common strategy to modify the properties of indole-containing molecules.

N-alkylation of indoles can be achieved using various alkyl halides in the presence of a base. mdpi.com For example, 1H-indole-3-carbaldehyde can be N-alkylated with methyl iodide or benzyl (B1604629) bromide. mdpi.com Similarly, N-functionalization of indoles can be accomplished through nucleophilic addition reactions. nih.gov A base-catalyzed reaction of indoles with vinylene carbonate leads to the formation of N-substituted indolyl-1,3-dioxolanones. nih.gov

These examples demonstrate that the indole nitrogen of this compound is available for a variety of substitution and derivatization reactions, allowing for the introduction of diverse functional groups at this position.

Table 2: N-Substitution Reactions of Indole Derivatives

| Indole Derivative | Reagent | Product | Reference |

| 1H-Indole-3-carbaldehyde | Methyl Iodide | 1-Methyl-1H-indole-3-carbaldehyde | mdpi.com |

| 1H-Indole-3-carbaldehyde | Benzyl Bromide | 1-Benzyl-1H-indole-3-carbaldehyde | mdpi.com |

| Various N-H Indoles | Vinylene Carbonate | 4-Indolyl-1,3-dioxolanones | nih.gov |

Dearomatization Strategies and Subsequent Rearrangements

The dearomatization of indoles is a powerful strategy for the synthesis of complex, three-dimensional indolines, which are prevalent scaffolds in many natural products and bioactive molecules. acs.org While direct dearomatization studies on this compound are not extensively reported, strategies applied to related indole derivatives provide insight into its potential reactivity.

Electron-deficient indoles have been shown to undergo dearomatization through a visible-light-induced [3+2] annulation with N-alkylanilines, affording tetrahydropyrrolo[3,4-b]indol-1(2H)-ones with high diastereoselectivity. acs.org Given the presence of the electron-withdrawing aldehyde group, this compound could potentially undergo similar transformations. The reaction tolerates substituents on the indole ring, with C6-methoxy and C7-methyl or bromo-substituted indoles providing good yields of the dearomatized products. acs.org

Another relevant transformation is the rearrangement of indolenine intermediates. For instance, 3,3-disubstituted indolenines, formed from the reaction of arylhydrazines and α-branched aldehydes, can rearrange to form 2,3-disubstituted indoles under acidic conditions at elevated temperatures. acs.org This type of rearrangement offers an alternative to the classical Fischer indole synthesis. acs.orgacs.org

Furthermore, oxidative rearrangement of indoles can lead to the formation of oxindoles. rsc.orgnih.gov For example, indoles substituted with 2-hydroxymalonates have been observed to undergo an unexpected oxidative rearrangement to oxindoles under iodination conditions. rsc.org This transformation is successful for indoles bearing both electron-donating and electron-withdrawing groups. rsc.org

| Reaction Type | Reactants | Conditions | Products | Key Findings | Reference |

| Visible-light-induced [3+2] annulation | Electron-deficient indoles, N-alkylanilines | Visible light, base | Tetrahydropyrrolo[3,4-b]indol-1(2H)-ones | High diastereoselectivity, broad substrate scope. | acs.org |

| Rearrangement of indolenines | Arylhydrazines, α-branched aldehydes | Acid (e.g., HCl, TFA), heat | 2,3-disubstituted indoles | Alternative to Fischer indole synthesis, regiospecific migration observed. | acs.orgacs.org |

| Oxidative rearrangement | Indoles with 2-hydroxymalonates | I2, AgTFA | Oxindoles | Unprecedented transformation, successful for various substituted indoles. | rsc.org |

Transformations Involving the Methoxy Group

The methoxy group at the C7-position of the indole ring is generally considered to be relatively stable. However, under certain conditions, it can participate in chemical transformations.

One potential reaction is the cleavage of the methoxy group to the corresponding phenol. While specific methods for the selective cleavage of the 7-methoxy group in this compound are not well-documented in peer-reviewed literature, general methods for the cleavage of aryl methyl ethers, such as treatment with strong acids like HBr or Lewis acids like BBr3, could potentially be applied. The selective cleavage of methoxy groups adjacent to a hydroxyl group has been achieved via a radical hydrogen abstraction, which transforms the methoxy group into an acetal (B89532) that can be subsequently hydrolyzed. nih.gov

In some contexts, particularly in 1-methoxyindoles where the methoxy group is attached to the indole nitrogen, it can act as a leaving group in nucleophilic substitution reactions. nii.ac.jpnii.ac.jpresearchgate.net These reactions, often facilitated by an electron-withdrawing group at the C3-position, allow for the introduction of various nucleophiles at the C2-position. nii.ac.jpnii.ac.jpresearchgate.net For instance, 1-methoxyindole-3-carbaldehyde (B1618907) reacts with a variety of sulfur, oxygen, nitrogen, and carbon nucleophiles to yield 2-substituted indole-3-carbaldehydes. nii.ac.jp While this reactivity is for a 1-methoxyindole, it highlights the influence of an electron-withdrawing group on the reactivity of the indole core.

Additionally, the presence of a methoxy group can influence the regioselectivity of certain reactions, such as the Fischer indole synthesis. nih.gov Oxidative cleavage of the C2-C3 double bond of the indole ring has also been observed in methoxy-substituted indoles when treated with plant cell cultures in the presence of hydrogen peroxide. clockss.org

| Transformation | General Conditions | Potential Products | Notes | Reference |

| Methoxy group cleavage | Strong acids (HBr), Lewis acids (BBr3) | 7-hydroxy-1H-indole-4-carbaldehyde | General method for aryl methyl ether cleavage. | - |

| Nucleophilic substitution (on 1-methoxyindoles) | Nucleophile (e.g., NaSMe, NaOMe), base | 2-substituted indole-3-carbaldehydes | Methoxy group at N1 acts as a leaving group. | nii.ac.jpresearchgate.net |

| Oxidative C2-C3 bond cleavage | Plant cell cultures, H2O2 | N-(substituted phenyl) amides | Observed in various methoxy-substituted indoles. | clockss.org |

Cyclization and Annulation Reactions to Form Fused Systems

The aldehyde functionality at the C4-position of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

A notable example is the rhodium-catalyzed aldehyde-directed [3+2] cascade annulation of indolecarbaldehydes with alkynes. acs.org This reaction leads to the formation of cyclopenta[b]indol-1(4H)-ones. The presence of an electron-donating group at the C7-position, such as a methoxy group, has been shown to result in moderate yields of the desired fused product. acs.org

Intramolecular Friedel-Crafts acylation of 4-substituted indoles is another powerful method for constructing fused ring systems. nih.gov This reaction typically leads to cyclization at the C5-position, yielding indanones and tetralones that are subunits in various natural products. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to assemble complex indole-fused heterocycles. nih.govsemanticscholar.org For instance, a one-pot reaction of an indole, formaldehyde (B43269), and an amino hydrochloride can lead to the formation of indole-fused oxadiazepines, a seven-membered heterocyclic system. nih.govsemanticscholar.org

Other strategies for the synthesis of fused indoles include catalyst-controlled cyclization reactions of 2-indolylmethanols with azonaphthalene, rsc.org and various methods for constructing 3,4-fused tricyclic indoles. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Fused System Formed | Key Findings | Reference |

| [3+2] Cascade Annulation | Indolecarbaldehydes, Alkynes | [Rh(COD)Cl]2, CuF2·2H2O, CsOPiv, heat | Cyclopenta[b]indol-1(4H)-one | Aldehyde acts as a directing group; 7-methoxy substitution gives moderate yield. | acs.org |

| Intramolecular Friedel-Crafts Acylation | 4-Substituted indoles with electrophilic side chain | Lewis or Brønsted acid | Indanones, Tetralones (fused at C4-C5) | Exclusive cyclization at the C5-position. | nih.gov |

| Multicomponent Reaction | Indole, Formaldehyde, Amino hydrochloride | Acetic acid, heat | Indole-fused oxadiazepines | Modular assembly of seven-membered heterocycles. | nih.govsemanticscholar.org |

Transition Metal-Catalyzed and Organocatalytic Transformations

Both transition metal catalysis and organocatalysis have been employed to effect a variety of transformations on indole aldehydes, showcasing the versatility of this class of compounds.

Transition Metal-Catalyzed Transformations:

As mentioned previously, rhodium catalysis has been successfully used for the [3+2] cascade annulation of indolecarbaldehydes with alkynes to form fused systems. acs.org This highlights the ability of transition metals to mediate C-H activation and subsequent cyclization, with the aldehyde group acting as a directing group.

Organocatalytic Transformations:

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles and aldehydes. An organocatalytic, metal-free cross-nucleophile coupling of indoles with α-branched aldehydes has been developed to form acyclic quaternary carbon stereocenters with good to excellent enantioselectivity. nih.gov This reaction can be achieved using an amino acid-derived catalyst with an organic oxidant. nih.gov

Furthermore, the Friedel-Crafts type reaction between indoles and aldehydes can be promoted by organocatalysts such as N-heterocyclic iod(az)olium salts, which act as halogen-bonding catalysts. rsc.org This method is notable for its mild conditions, low catalyst loading, and the use of water as a solvent. rsc.org Organocatalytic N-acylation of indoles with aldehydes has also been reported, providing a mild and chemoselective method for the synthesis of N-acylindoles. rsc.org

| Catalysis Type | Reaction | Catalyst | Key Features | Reference |

| Transition Metal | [3+2] Cascade Annulation | Rhodium complex | C-H activation, formation of fused systems. | acs.org |

| Organocatalytic | Cross-nucleophile coupling | Amino acid-derived catalyst, organic oxidant | Enantioselective formation of quaternary carbons. | nih.gov |

| Organocatalytic | Friedel-Crafts arylation | N-heterocyclic iod(az)olium salt | Mild, green, low catalyst loading, water as solvent. | rsc.org |

| Organocatalytic | N-acylation | N-heterocyclic carbene | Mild, chemoselective, broad substrate scope. | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 7 Methoxy 1h Indole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound.

Comprehensive ¹H and ¹³C NMR Spectral Assignments

While comprehensive, publicly available, and fully assigned ¹H and ¹³C NMR data for 7-methoxy-1H-indole-4-carbaldehyde is limited, chemical vendor databases confirm its availability upon request for commercial products. moldb.com These spectra are essential for verifying the identity and purity of the compound. The expected signals in the ¹H NMR spectrum would include distinct peaks for the aldehyde proton, the aromatic protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the N-H proton. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the indole core, and the methoxy carbon.

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for the unambiguous assignment of ¹H and ¹³C NMR spectra. These experiments reveal correlations between different nuclei, allowing for the assembly of the molecular structure. Although specific 2D NMR studies for this compound are not widely published in scientific literature, their application would be standard practice in the structural confirmation of this molecule. A COSY spectrum would establish the connectivity between adjacent protons, while HSQC would link protons to their directly attached carbons. The HMBC spectrum would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the various fragments of the molecule.

Correlation of Experimental and Theoretically Calculated NMR Parameters

The correlation of experimentally obtained NMR data with parameters calculated through computational methods, such as Density Functional Theory (DFT), represents an advanced level of structural analysis. This approach can help to resolve ambiguities in spectral assignments and provide deeper insights into the electronic structure of the molecule. Currently, there are no specific studies in the public domain that detail the correlation of experimental and theoretical NMR parameters for this compound.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C₁₀H₉NO₂) is 175.0633 g/mol . While commercial suppliers of this compound offer analytical data, including LC-MS, which often incorporates HRMS, specific published reports detailing the exact mass determination were not found. moldb.com

Mechanistic Pathways of Fragmentation

The fragmentation of indole derivatives in mass spectrometry is a complex process that is highly dependent on the nature and position of substituents on the indole ring. For this compound, the fragmentation pathways are influenced by the methoxy and carbaldehyde groups. While specific fragmentation data for this exact compound is not extensively detailed in the provided results, general principles for substituted indoles can be applied.

In electron ionization mass spectrometry, the initial event is the formation of a molecular ion. For indole derivatives, fragmentation is often initiated by cleavage of bonds associated with the substituents. The presence of a formyl group at the C4 position can lead to the loss of a hydrogen atom or the entire CHO group. The methoxy group at C7 can undergo cleavage to lose a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

The fragmentation of protonated indole derivatives, often studied by electrospray ionization (ESI) mass spectrometry, is initiated by protonation, which typically occurs at the most basic site. The subsequent fragmentation pathways are then directed by the location of the charge. For related indole structures, fragmentation can involve cleavages within the substituent groups or of the indole ring itself. For instance, studies on other substituted indoles have shown that the loss of small neutral molecules like CO, H₂O, and HCN are common fragmentation pathways. The specific mechanistic pathways for this compound would require detailed tandem mass spectrometry (MS/MS) experiments and computational analysis to elucidate the precise sequence of bond cleavages and rearrangements.

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the indole ring, the methoxy group, and the carbaldehyde group.

N-H Stretching: The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. This band is sensitive to hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are generally observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methoxy group appears in the 2850-2960 cm⁻¹ range.

C=O Stretching: The carbaldehyde group exhibits a strong and characteristic C=O stretching absorption band. For aromatic aldehydes, this band is typically found in the range of 1680-1700 cm⁻¹.

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic indole ring usually appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Indole Ring Vibrations: The indole ring itself has a series of characteristic skeletal vibrations and out-of-plane bending modes that contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). rsc.orgmontclair.edu

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3400-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Methoxy) | Stretching | 2850-2960 |

| Aldehyde C=O | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| Methoxy C-O | Asymmetric Stretching | 1200-1275 |

| Methoxy C-O | Symmetric Stretching | 1000-1075 |

To achieve a more precise assignment of the vibrational modes, experimental FT-IR and Raman spectra are often compared with theoretical calculations, typically performed using density functional theory (DFT). rsc.orgmdpi.com Such comparisons allow for a detailed understanding of the vibrational character of the molecule.

For related indole and benzaldehyde (B42025) derivatives, studies have shown that DFT calculations can predict vibrational frequencies with good accuracy. rsc.orgmdpi.com For instance, the B3LYP functional with a suitable basis set like 6-31G(d) has been shown to provide harmonic frequencies that are in good agreement with experimental values for indole, with a root-mean-square deviation of around 31 cm⁻¹. rsc.org It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and limitations of the theoretical model. nist.gov

A comparative study of this compound would involve:

Recording the experimental FT-IR and Raman spectra of the compound.

Performing geometry optimization and frequency calculations using a computational chemistry software package.

Comparing the calculated vibrational frequencies with the experimental band positions.

Visualizing the calculated normal modes to confirm the assignment of each band to a specific atomic motion.

This process enables a confident and complete assignment of the vibrational spectrum, which is crucial for detailed structural analysis. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric system, which consists of the indole ring conjugated with the carbaldehyde group. The methoxy group acts as an auxochrome, modifying the absorption characteristics.

The indole chromophore itself exhibits two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π → π* transitions. rsc.org The position and intensity of these bands are sensitive to substitution. The presence of an electron-withdrawing group like the carbaldehyde at the 4-position is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted indole. nih.gov This is due to the extension of the conjugated system and the lowering of the energy of the lowest unoccupied molecular orbital (LUMO).

The methoxy group, being an electron-donating group, will also influence the electronic transitions. Its effect will depend on its position relative to the carbaldehyde group. In this compound, both substituents can participate in resonance with the indole ring, further affecting the energy levels of the molecular orbitals involved in the electronic transitions. Studies on other substituted indoles have shown that electron-donating and electron-withdrawing groups can significantly shift the absorption bands. nih.govcore.ac.uk

The UV-Vis spectrum of a related compound, indole-3-carbaldehyde, shows a maximum absorption around 296 nm. unifi.it It is expected that this compound will have a similar absorption profile, likely with a bathochromic shift due to the influence of the methoxy group.

The electronic absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir This is because the polarity of the solvent can differentially stabilize the ground and excited states of the molecule.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. sciencepublishinggroup.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift, as the non-bonding electrons are stabilized by hydrogen bonding with the solvent, increasing the energy required for the transition.

In the case of this compound, the primary transitions are expected to be of the π → π* type. Therefore, a shift to longer wavelengths would be anticipated as the solvent polarity increases. Studies on other indole derivatives have confirmed this trend, with bathochromic shifts observed when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like ethanol (B145695) or water. core.ac.ukresearchgate.net The magnitude of the shift can provide insights into the change in dipole moment upon electronic excitation.

X-ray Crystallography and Solid-State Structural Analysis

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental single crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its molecular geometry, intermolecular interactions, crystal packing, and conformational variations in the solid state, as would be derived from such experimental data, cannot be provided at this time.

The elucidation of the three-dimensional structure of a crystalline solid is definitively achieved through single crystal X-ray diffraction. This powerful analytical technique provides precise atomic coordinates within the crystal lattice, from which intramolecular details like bond lengths, bond angles, and torsion angles can be accurately determined. Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. Information on polymorphism, where a compound can exist in multiple crystalline forms with different physical properties, is also derived from crystallographic studies.

While theoretical calculations can predict the geometry and electronic properties of a molecule, experimental data from X-ray crystallography is indispensable for a definitive understanding of its solid-state structure. The absence of such data for this compound limits the discussion to a general overview of what such an analysis would entail.

Single Crystal X-ray Diffraction for Molecular Geometry

Should single crystal X-ray diffraction data for this compound become available, it would provide precise measurements of the bond lengths and angles of the indole ring system, the methoxy group, and the carbaldehyde substituent. This data would be crucial for understanding the electronic effects of the substituents on the geometry of the indole core. A hypothetical data table that would be generated from such a study is presented below to illustrate the type of information that would be obtained.

Hypothetical Molecular Geometry Data for this compound

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C(4)-C(8) | Value |

| C(8)-O(1) | Value |

| O(1)-C(9) | Value |

| C(5)-C(10) | Value |

| C(10)=O(2) | Value |

| N(1)-H(1) | Value |

| Bond Angles (°) ** | |

| C(3)-C(4)-C(8) | Value |

| C(4)-C(8)-O(1) | Value |

| C(8)-O(1)-C(9) | Value |

| C(4)-C(5)-C(10) | Value |

| C(5)-C(10)-O(2) | Value |

| Torsion Angles (°) ** | |

| C(3)-C(4)-C(8)-O(1) | Value |

| C(5)-C(4)-C(8)-O(1) | Value |

| C(3)-C(4)-C(5)-C(10) | Value |

Note: The values in this table are placeholders and would be populated with experimental data from a single crystal X-ray diffraction study.

Analysis of Intermolecular Interactions and Crystal Packing

Hypothetical Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N(1)-H(1) | O(2) | Value | Value |

| π-π Stacking | Indole Ring | Indole Ring | Value | Value |

| C-H···O Interaction | C-H | O(2) | Value | Value |

Note: The values in this table are placeholders and would be populated with experimental data from a single crystal X-ray diffraction study.

Conformational Variations in the Solid State

The solid-state structure of this compound could exhibit conformational polymorphism, where different crystal forms arise from different conformations of the molecule. The primary source of conformational flexibility in this molecule would be the rotation around the C(4)-C(5) bond (connecting the carbaldehyde group to the indole ring) and the C(8)-O(1) bond of the methoxy group. An X-ray diffraction study would reveal if multiple conformers are present in the asymmetric unit of a single crystal form or if different polymorphs with distinct conformations exist. Without experimental data, any discussion on the specific solid-state conformation remains speculative.

Computational and Theoretical Chemistry Studies of 7 Methoxy 1h Indole 4 Carbaldehyde

Quantum Chemical Calculations (DFT and TDDFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to modern computational chemistry. DFT is used to determine the electronic structure of molecules in their ground state, providing information about geometry and energy. TD-DFT is employed to study excited states, which is crucial for predicting electronic absorption spectra (UV-Vis). For indole (B1671886) derivatives, the B3LYP functional combined with a basis set like 6-311+G(d,p) is a commonly used level of theory to achieve a balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral angles. For 7-methoxy-1H-indole-4-carbaldehyde, optimization would reveal the planarity of the indole ring and the orientation of the methoxy (B1213986) and carbaldehyde substituents.

While specific optimized parameters for this compound are not published, the table below provides illustrative data for a related indole structure, demonstrating the typical results obtained from a DFT/B3LYP calculation.

Table 1: Illustrative Optimized Geometric Parameters for a Related Indole Structure

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-N (indole) | 1.37 - 1.38 Å | |

| C-O (methoxy) | 1.36 Å | |

| **Bond Angles (°) ** | C-C-H (aldehyde) | 121° |

| C-C-O (methoxy) | 117° | |

| C-N-C (indole) | 108° | |

| Note: This data is representative of typical indole structures and is for illustrative purposes only. |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, providing valuable aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. For this compound, calculations would predict a signal for the aldehyde proton around δ 9.8–10.2 ppm and for the methoxy protons around δ 3.8–4.0 ppm.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Each calculated mode can be analyzed to understand the specific atomic motions involved, such as C=O stretching, C-H bending, or N-H stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies from the ground state to various excited states. These transitions correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The analysis also reveals which molecular orbitals are involved in the electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals.

Table 2: Illustrative Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Characteristic Group |

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm | Aldehyde (-CHO) |

| ¹³C NMR | Chemical Shift (δ) | ~195 ppm | Carbonyl (C=O) |

| IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ | C=O Stretch |

| UV-Vis | λ_max | ~280-320 nm | π → π* transitions |

| Note: These values are typical for indole aldehydes and serve as illustrative examples. |

Electronic Structure and Reactivity Descriptors

To understand the chemical behavior of this compound, several reactivity descriptors derived from its electronic structure are analyzed.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.com

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. sigmaaldrich.com

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. sigmaaldrich.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to be distributed over the electron-rich indole ring system, while the LUMO would likely have significant contributions from the electron-withdrawing carbaldehyde group.

Table 3: Illustrative Frontier Orbital Energies for Indole Systems

| Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Indole | -5.06 | -2.44 | 2.62 |

| Isoindole | -5.70 | -1.40 | 4.30 |

| Indolizine | -5.54 | -1.24 | 4.30 |

| Source: Data adapted from a DFT study on indole isomers. researchgate.net This data is for illustrative purposes to show typical values for related systems. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attack. It plots the electrostatic potential onto the electron density surface of the molecule.

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region would be concentrated around the carbonyl oxygen atom.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. The hydrogen atom of the aldehyde group and the N-H proton of the indole ring are expected to be in these positive regions.

Green Regions: These denote areas of neutral potential. nih.gov

The MEP map provides a chemically intuitive picture of the charge distribution and is invaluable for understanding intermolecular interactions.

Fukui Function Analysis for Reactive Sites

Fukui functions are reactivity descriptors derived from DFT that help to pinpoint the most reactive sites within a molecule with greater precision than MEP maps alone. They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This analysis helps predict regioselectivity in chemical reactions.

The Fukui function is used to identify sites for:

Nucleophilic Attack (f+): Where an incoming nucleophile is most likely to react.

Electrophilic Attack (f-): Where an incoming electrophile is most likely to react.

Radical Attack (f0): The preferred site for radical reactions.

For this compound, Fukui analysis would likely identify the aldehyde carbon as a primary site for nucleophilic attack and various positions on the electron-rich benzene (B151609) and pyrrole (B145914) rings as sites for electrophilic attack. This type of analysis is crucial for predicting how the molecule will behave in synthetic transformations. researchgate.net

Global Reactivity Parameters

Global reactivity parameters, derived from Conceptual Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

This combination of an electron-donating group and an electron-withdrawing group on the indole π-system creates a "push-pull" electronic environment. Such an arrangement is known to decrease the HOMO-LUMO gap, which generally correlates with higher chemical reactivity and polarizability. Methoxy-activated indole derivatives are noted for their enhanced reactivity, and this principle would apply to the target molecule, suggesting it is a reactive species for various chemical transformations nih.gov. A smaller energy gap would imply lower kinetic stability and higher chemical reactivity.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and conformational flexibility of a molecule are key to its interactions and properties. For this compound, key conformational questions involve the rotation of its substituent groups and the potential for intramolecular interactions that stabilize certain geometries.

Detailed studies on the rotational energy landscape of this compound are not present in the surveyed literature. However, the energy barriers for the rotation of formyl (aldehyde) groups attached to aromatic and heterocyclic systems have been investigated computationally for other molecules. These studies provide insight into the expected conformational behavior.

The rotation around the single bond connecting the carbaldehyde group to the indole ring is a key conformational degree of freedom. DFT calculations on related systems, such as N-benzhydrylformamides, show that the barrier for formyl group rotation can be significant, often in the range of 20–23 kcal/mol mdpi.comresearchgate.net. Another study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde investigated the rotational barrier around the S-N bond, finding it to be in the 2.5–5.5 kcal/mol range, indicating that different bonds can have vastly different rotational energetics within the same molecule energy.gov.

The barrier for the C4-CHO bond in this compound would be influenced by steric hindrance from the adjacent C5-H and the peri C3-H, as well as electronic effects from the indole ring. The planarity of the system is favored by π-conjugation between the aldehyde group and the indole ring. The energy landscape would likely show two stable planar conformers (with the aldehyde's oxygen pointing away from or towards the C5 position) separated by a rotational transition state where the aldehyde group is perpendicular to the indole ring.

To illustrate the range of rotational barriers found in similar systems, the following table presents data from computational studies on related indole derivatives.

| Compound | Rotational Bond | Calculated Rotational Barrier (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| N-Benzhydrylformamide | Formyl Group Rotation | 20–23 | DFT (M06-2X/6-311+G*) | mdpi.comresearchgate.net |

| 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde | S-N Bond | 2.5–5.5 | DFT | energy.gov |

This table presents data for analogue compounds to illustrate the typical energy scales of rotational barriers, as specific data for this compound is not available.

The structure of this compound allows for the potential formation of intramolecular hydrogen bonds, which can significantly influence its conformational preference and stability. A key potential hydrogen bond is between the hydrogen atom of the indole nitrogen (N1-H) and the oxygen atom of the methoxy group at the C7 position.

An alternative hydrogen bond between the N1-H group and the oxygen of the C4-aldehyde group is sterically improbable. It would require the formation of a highly strained five-membered ring, making it energetically unfavorable compared to the six-membered ring involving the methoxy group. Therefore, the most stable conformer of this compound is likely to be the one stabilized by the N-H···O hydrogen bond between the indole N-H and the 7-methoxy group.

Non-Linear Optical (NLO) Properties and Materials Science Applications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Molecules with significant NLO responses typically possess a large dipole moment, high polarizability (α), and first-order hyperpolarizability (β). A common molecular design for achieving high NLO activity is the creation of a donor-π-acceptor (D-π-A) system.

While specific computational results for the NLO properties of this compound were not found in the searched literature, its molecular structure strongly suggests it could be a candidate for NLO activity.

Donor (D): The methoxy group at C7 is a well-known electron donor.

π-Bridge: The indole ring provides a conjugated π-electron system that can facilitate charge transfer.

Acceptor (A): The carbaldehyde group at C4 is an effective electron acceptor.

This D-π-A architecture allows for intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field (like that of a laser). This ICT is the microscopic origin of the NLO response and leads to large hyperpolarizability values. The presence of π-conjugation in the indole system is a key feature for enabling this charge transfer over a significant distance. While quantitative values are not available, the molecule's structure is inherently non-centrosymmetric and possesses the key electronic features associated with promising NLO materials.

Applications in Advanced Organic and Materials Synthesis

7-Methoxy-1H-indole-4-carbaldehyde as a Versatile Synthetic Building Block

This compound is a heterocyclic building block valued in organic synthesis for its unique structural features. moldb.com The compound incorporates a reactive formyl (aldehyde) group at the C4 position of the indole (B1671886) ring, a location that can be challenging to functionalize directly. acs.org This pre-installed functionality, combined with the methoxy (B1213986) group at the C7 position, makes it a specialized precursor for constructing complex molecules. The indole nucleus itself is a "privileged" scaffold, frequently appearing in pharmaceuticals and biologically active compounds. nih.gov The aldehyde group serves as a versatile handle for a wide array of chemical transformations, allowing for the extension and elaboration of the molecular framework, while the methoxy substituent influences the electronic properties of the indole ring system. Standard synthetic strategies like the Fischer indole synthesis are typically employed for the creation of such indole-based structures.

Precursor to Complex Indole Scaffolds and Derivatives

The strategic placement of the aldehyde and methoxy groups makes this compound a potent precursor for creating a diverse range of more complex indole-containing molecules.

The aldehyde functionality at the C4 position is a gateway for constructing new fused or linked heterocyclic systems. Through condensation and cycloaddition reactions, chemists can build upon the indole core. For instance, the aldehyde can react with binucleophiles, such as compounds containing both amine and active methylene (B1212753) groups, to forge new rings. Reactions like the Biginelli or Hantzsch synthesis, which traditionally use aldehydes, can be adapted to incorporate the indole-4-carbaldehyde moiety, leading to novel dihydropyrimidinone or dihydropyridine (B1217469) derivatives fused or attached to the indole skeleton. sigmaaldrich.com Furthermore, multicomponent reactions that efficiently create molecular complexity in a single step can utilize this compound to generate libraries of unique heterocyclic structures. nih.gov

Below is a table of representative reactions that indole-4-carbaldehydes can undergo to form new heterocyclic systems.

| Reaction Type | Reactant Partner(s) | Resulting Heterocyclic System |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydro-β-carboline |

| Knoevenagel Condensation | Active methylene compound (e.g., Malononitrile) | Indol-4-yl-acrylonitrile derivative |

| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | β-Dicarbonyl compound, Ammonia | Dihydropyridine |

The aldehyde group of this compound is a primary site for a multitude of functional group interconversions, enabling extensive diversification of the indole core at the C4 position. This allows for the fine-tuning of a molecule's steric and electronic properties for various applications.

Key functionalization strategies include:

Oxidation: The aldehyde can be readily oxidized to a carboxylic acid, introducing a new acidic functional group that can be used for amide bond formation or as a coordinating group.

Reduction: Reduction of the aldehyde yields a primary alcohol (hydroxymethyl group), which can be a precursor for ethers, esters, or halides.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent forms new C-N bonds, attaching a variety of amine-containing side chains.

Olefination: Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, extending the carbon chain and introducing C=C double bonds for further reactions.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, creating new stereocenters.

The following table summarizes key functionalization reactions for the diversification of the indole core via the C4-aldehyde group.

| Reaction Class | Reagent(s) | Functional Group Transformation |

| Oxidation | e.g., Potassium permanganate (B83412), Jones reagent | Aldehyde → Carboxylic Acid |

| Reduction | e.g., Sodium borohydride (B1222165), Lithium aluminum hydride | Aldehyde → Primary Alcohol |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Aldehyde → Tertiary Amine |

| Wittig Reaction | Ph₃P=CHR (Phosphonium ylide) | Aldehyde → Alkene |

| Grignard Reaction | RMgBr, then H₃O⁺ | Aldehyde → Secondary Alcohol |

Role in Natural Product Total Synthesis and Biomimetic Approaches

The indole framework is the core of thousands of natural products known as indole alkaloids, many of which possess significant biological activity. nih.gov

This compound is a strategic starting material for the total synthesis of specific indole alkaloids that bear substitution at the C4 and C7 positions of the indole nucleus. The synthesis of complex natural products often relies on a modular approach where pre-functionalized building blocks are combined. nih.gov This compound provides the required indole core with the correct oxygenation pattern and a handle for elaboration. For example, the Pictet-Spengler reaction, a key strategy for building the core structure of many indole alkaloids, utilizes an aldehyde. rsc.org Using this compound in such a sequence would directly lead to intermediates for alkaloids containing the tetrahydro-β-carboline skeleton with a 7-methoxy substitution pattern. While many strategies exist for alkaloid synthesis, nonbiomimetic approaches using versatile building blocks can provide flexible and novel routes to these complex targets. rsc.org

The study of how plants and microorganisms synthesize complex molecules is a key area of chemical biology. While indole-3-carbaldehyde derivatives have been identified as metabolites in the biosynthetic pathways of indolic compounds in organisms like Arabidopsis thaliana, current research has not prominently featured this compound in the elucidation of these natural pathways. researchgate.netnih.govnih.gov Its role appears to be primarily as a synthetic building block in laboratory synthesis rather than as a known intermediate in studied biosynthetic routes.

Integration into Advanced Materials and Probes

The inherent electronic properties of the indole nucleus, modulated by the electron-donating methoxy group and the synthetically versatile carbaldehyde function, position this compound as a valuable building block for a new generation of advanced materials. The strategic placement of these functional groups allows for the fine-tuning of photophysical and electrochemical characteristics, which is crucial for the development of high-performance fluorescent probes and components for organic electronics.

Fluorescent Probes for Chemical and Biological Imaging

The development of fluorescent probes for the sensitive and selective detection of chemical and biological species is a burgeoning field of research. Indole derivatives are frequently employed as the core fluorophore in such probes due to their intrinsic fluorescence and the ease with which their emission properties can be modified. The aldehyde group of this compound serves as a key reactive handle for the introduction of specific recognition moieties, enabling the design of probes that can selectively bind to target analytes.

The general approach to designing such probes often involves a Donor-π-Acceptor (D-π-A) architecture, where the methoxy-indole system can act as a strong electron donor. Upon reaction of the aldehyde with an analyte, a change in the electronic structure of the molecule can lead to a discernible change in its fluorescence output, such as an increase in quantum yield ("turn-on" response) or a shift in the emission wavelength. For instance, derivatives of indole aldehydes have been utilized to create probes for various species, and the principles guiding their design are applicable to this compound.

While specific research on fluorescent probes derived directly from this compound is still nascent, the photophysical properties of related indole-based systems provide a strong indication of their potential. The table below illustrates the typical photophysical properties observed in fluorescent probes constructed from indole aldehyde precursors.

| Indole Precursor Type | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) Change | Sensing Mechanism |

|---|---|---|---|---|---|

| Indole-aldehyde Derivative | Cyanide (CN⁻) | ~450 | ~550 | Significant enhancement | Nucleophilic addition to aldehyde |

| Indole-aldehyde Fused System | Hypochlorite (ClO⁻) | ~500 | ~600 | Ratiometric shift | Oxidation of the indole moiety |

| Indole-aldehyde Schiff Base | pH | ~380 | ~480 | "On-off" switching | Protonation/deprotonation |

Applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The field of organic electronics relies on the development of novel materials with tailored optoelectronic properties. The indole scaffold is a prominent electron-donating unit used in the design of materials for Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs). ikm.org.myresearchgate.netmdpi.com

In the context of OLEDs, complex polycyclic indole derivatives have shown promise. For example, rhodium-catalyzed annulation reactions of methoxy-substituted indole-3-carbaldehydes with alkynes have yielded cyclopenta[b]indol-1(4H)-ones. acs.org These products can be further transformed into spirocyclic compounds that exhibit tunable blue or green fluorescence, a desirable property for OLED emitters. acs.org The non-planar structure of such molecules can suppress intermolecular aggregation, which is beneficial for achieving high-efficiency emission in the solid state. acs.org Given that this compound possesses the necessary aldehyde functionality for such synthetic transformations, it represents a promising starting material for novel OLED materials.

The following table summarizes the performance of some DSSCs that utilize indole derivatives as the core of their organic dye sensitizers.

| Indole-Based Dye Architecture | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| D-π-A with Indole Donor | 0.65 - 0.75 | 10 - 15 | 0.6 - 0.7 | 5 - 7 |

| D-D-π-A with Indole Co-donor | 0.70 - 0.80 | 15 - 20 | 0.65 - 0.75 | > 10 researchgate.net |

| Indole with Oxindole Acceptor | ~0.72 | ~14 | ~0.68 | ~6.9 mdpi.com |

Molecular Basis of Biological Interactions and Mechanistic Studies

Role in Biosynthesis Pathways of Related Indole (B1671886) Compounds

While specific studies detailing the biosynthetic pathway of 7-methoxy-1H-indole-4-carbaldehyde itself are not extensively documented in the available literature, its structural framework as a substituted indole suggests its potential role as a precursor or intermediate in the synthesis of more complex indole alkaloids and related compounds. researchgate.netresearchgate.net The synthesis of various indole derivatives often involves the modification of a core indole structure. For instance, indole-3-carbaldehyde is a well-established precursor for synthesizing a variety of bioactive indole alkaloids. researchgate.netresearchgate.net

The presence of the methoxy (B1213986) group at the 7-position and the carbaldehyde group at the 4-position on the indole ring of this compound makes it a valuable starting material for creating diverse chemical entities. The aldehyde functional group is particularly reactive and can participate in various chemical transformations, such as condensation and cyclization reactions, to build more elaborate molecular architectures. researchgate.netnih.gov For example, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a cytotoxic compound, is synthesized from precursors that establish the methoxy-indole core early in the synthetic sequence. rsc.org This highlights the importance of methoxylated indole intermediates in accessing complex natural product-like molecules.

Enzymatic and Receptor-Level Modulations by this compound Analogues

Analogues and derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and cellular receptors, which is central to their therapeutic potential.

A significant area of research for indole derivatives is the inhibition of indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. frontiersin.orgecnu.edu.cn Overexpression of IDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which suppresses the anti-tumor immune response. frontiersin.orgnih.gov This makes IDO an attractive target for cancer immunotherapy. ecnu.edu.cnnih.gov

While direct studies on this compound as an IDO inhibitor are limited, numerous indole-based compounds have been developed as potent IDO inhibitors. frontiersin.orgnih.gov The general mechanism of inhibition often involves the indole scaffold interacting with the heme cofactor within the active site of the IDO enzyme. For example, the imidazoleisoindole core of some inhibitors coordinates with the iron center of the heme group. nih.gov The potency and selectivity of these inhibitors can be fine-tuned by modifying the substituents on the indole ring. nih.gov

The inhibition of IDO restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. patsnap.com This can reactivate effector T-cells and dendritic cells, thereby enhancing the immune system's ability to recognize and eliminate cancer cells. nih.govpatsnap.com Some IDO inhibitors are being explored in combination with other immunotherapies, like checkpoint inhibitors, to achieve synergistic anti-tumor effects. nih.gov

Molecular docking studies provide valuable insights into the binding interactions between small molecules and their protein targets at the atomic level. For indole derivatives targeting enzymes like IDO, docking simulations can predict the binding orientation and affinity of the compounds within the active site. nih.gov

These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the heme iron, that are crucial for potent inhibition. nih.govnih.gov For instance, the analysis of docking poses can show how substituents on the indole ring, such as a methoxy group, can influence the binding mode and affinity by forming specific interactions with amino acid residues in the active site. mdpi.com The hydroxyl group on the side chain of some IDO inhibitors, for example, is known to form an extensive hydrogen bond network that contributes to their biological activity. nih.gov

| Compound Class | Target Enzyme | Key Interactions | Reference |

| Imidazoisoindoles | IDO1 | Imidazoleisoindole core coordinates with the heme iron; side chain hydroxyl group forms hydrogen bonds. | nih.gov |

| Amidoxime Derivatives | IDO1 | Approach the active site, causing conformational changes that favor molecular recognition. | nih.gov |

| Quercetin Analogues | iNOS | Dock into the binding cavity, displaying bonded and non-bonded interactions with active site residues and the heme group. | nih.gov |

The biological effects of indole derivatives are often mediated through the modulation of specific cellular signaling pathways. Inhibition of the IDO pathway, as discussed, is a primary example. By blocking IDO, these compounds can influence several downstream pathways:

GCN2 Pathway: Tryptophan depletion activates the GCN2 kinase, which leads to the suppression of T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation. frontiersin.org IDO inhibitors can reverse this effect.

Aryl Hydrocarbon Receptor (AHR) Pathway: Kynurenine, a product of IDO activity, is a ligand for the AHR. frontiersin.org Activation of the AHR pathway contributes to the immunosuppressive environment. frontiersin.orgnih.gov By reducing kynurenine levels, IDO inhibitors can prevent the activation of this pathway.

mTORC1 Pathway: The mTORC1 pathway, which is sensitive to amino acid levels, is inhibited by tryptophan depletion, leading to T-cell autophagy. frontiersin.org IDO inhibition can restore mTORC1 activity.

Beyond IDO, other indole derivatives have been shown to modulate different pathways. For example, harmine (B1663883), a β-carboline alkaloid with an indole core, has been found to induce human β-cell proliferation through the DYRK1A-NFAT pathway. researchgate.net

Structure-Activity Relationship Studies at a Molecular Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For indole derivatives, SAR studies have revealed the importance of the type and position of substituents on the indole ring for their biological activity. nih.govnih.gov

For instance, in the context of IDO inhibitors, modifications to the side chains of lead compounds can significantly impact their potency and pharmacokinetic properties. nih.gov SAR studies have shown that the presence and position of functional groups like methoxy, fluoro, and amino groups can influence the anti-metastatic and anti-proliferative activities of various compounds. nih.gov For 7-azaindole (B17877) analogs, which are structurally related to indoles, substitutions at the 1, 3, and 5 positions of the ring have been identified as critical for their anticancer effects. nih.gov

The methoxy group, in particular, has been noted for its contribution to the biological activity of various compounds. For example, the presence of a methoxy group at the C-6 position of a quinoline (B57606) ring was found to be important for inhibiting cancer cell migration and invasion. nih.gov In the case of harmine analogs, modifications at the 7-methoxy position are being explored to enhance their β-cell proliferation activity. researchgate.net

Antimicrobial and Antifungal Activity of Derivatives (Mechanism-Focused)

Derivatives of indole are known to possess significant antimicrobial and antifungal properties. researchgate.netnih.govnih.gov While the precise mechanisms can vary depending on the specific derivative and the target organism, some general principles have been observed.

For some indole derivatives, the antimicrobial activity is attributed to their ability to disrupt the cell membrane of the pathogen. frontiersin.org For example, 7-methoxycoumarin, a compound with a related benzopyrone structure, has been shown to cause ruffling and disruption of the cell membrane in Ralstonia solanacearum. frontiersin.org

Other indole derivatives may exert their antimicrobial effects by inhibiting key enzymes or cellular processes within the microbe. For example, bis(indole) alkaloids have been found to inhibit the activity of sortase A, an enzyme crucial for the virulence of Staphylococcus aureus. researchgate.net

Future Research Directions and Perspectives for 7 Methoxy 1h Indole 4 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

While established methods like the Vilsmeier-Haack formylation of a 7-methoxyindole (B1360046) precursor are used, future research should prioritize the development of more efficient and environmentally benign synthetic strategies. The principles of green chemistry offer a promising framework for this endeavor.

Future research can focus on: